Methoxymethyl trifluoromethanesulfonate

Physical Organic Chemistry Reaction Mechanism Leaving Group Ability

Methoxymethyl trifluoromethanesulfonate (MOM triflate) is a highly electrophilic alkylating agent in the triflate ester class. Its molecular structure (CAS 81005-37-0) features a methoxymethyl group attached to the trifluoromethanesulfonate (triflate) leaving group.

Molecular Formula C3H5F3O4S
Molecular Weight 194.13 g/mol
Cat. No. B12278699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethyl trifluoromethanesulfonate
Molecular FormulaC3H5F3O4S
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESCOCOS(=O)(=O)C(F)(F)F
InChIInChI=1S/C3H5F3O4S/c1-9-2-10-11(7,8)3(4,5)6/h2H2,1H3
InChIKeyWLEXLQMWVJVVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethyl Trifluoromethanesulfonate: A High-Reactivity Alkyl Triflate for Demanding Methylation and MOM Protection


Methoxymethyl trifluoromethanesulfonate (MOM triflate) is a highly electrophilic alkylating agent in the triflate ester class. Its molecular structure (CAS 81005-37-0) features a methoxymethyl group attached to the trifluoromethanesulfonate (triflate) leaving group. This compound is primarily employed in organic synthesis for the powerful methylation of nucleophiles like amines [1] and for the efficient installation of the methoxymethyl (MOM) protecting group on alcohols and carboxylic acids [2]. Its reactivity is characteristic of the triflate class, known for exceptional nucleofugacity due to the strong electron-withdrawing trifluoromethyl group.

Why Methoxymethyl Trifluoromethanesulfonate Cannot Be Replaced by Tosylates or Mesylates: Reactivity Gap Exceeds Orders of Magnitude


In processes where reaction rate and leaving group ability are critical, substituting methoxymethyl trifluoromethanesulfonate with a less reactive analog like a tosylate or mesylate is not chemically equivalent and will lead to failed or drastically slower reactions. The electron-withdrawing power of the triflate group, as measured by its Hammett σp constant of +0.47, significantly exceeds that of mesylate (+0.33) and tosylate (+0.29) [1]. This fundamental difference translates to a reactivity gap of several orders of magnitude [2]. For demanding syntheses requiring the rapid, irreversible generation of a highly electrophilic methoxymethyl cation equivalent, the triflate derivative is essential. Substitution with a less reactive sulfonate ester compromises reaction efficiency, yield, and functional group compatibility under mild conditions.

Quantitative Differentiation of Methoxymethyl Trifluoromethanesulfonate from In-Class Alternatives


Superior Leaving Group Ability Quantified by Hammett Substituent Constants

The exceptional reactivity of methoxymethyl trifluoromethanesulfonate originates from the powerful electron-withdrawing nature of its triflate group. This property is directly quantified by the Hammett σp constant. The triflate group exhibits a σp value of +0.47, which is significantly higher than that of the commonly used mesylate (+0.33) and tosylate (+0.29) groups [1]. This higher constant indicates a stronger -I (inductive) effect, leading to greater stabilization of the departing anion and thus a superior leaving group.

Physical Organic Chemistry Reaction Mechanism Leaving Group Ability

Accelerated Reaction Kinetics in Nucleophilic Substitutions

The superior electron-withdrawing character of the triflate group translates directly into dramatically faster reaction rates. A comprehensive review of leaving groups places sulfonates, with triflate at the apex, on a relative reactivity scale of approximately 10^10–10^12 compared to substituted benzoates [1]. In practical terms, this means that transformations using a triflate will proceed orders of magnitude faster than those using a corresponding tosylate or mesylate under identical conditions.

Reaction Kinetics Nucleophilic Substitution SN2 Reactivity

Enhanced Efficiency as a Methylating Agent Compared to Halide Analogs

Methoxymethyl trifluoromethanesulfonate functions as a highly effective methylating agent due to the potent electrophilicity conferred by the triflate group. It readily converts amines to their corresponding methyl ammonium salts [1]. While a direct, side-by-side yield comparison with MOM chloride or MOM bromide for this specific transformation is not available in the public domain, the class-level reactivity of alkyl triflates is well-established to be superior to their halide counterparts. The significantly better leaving group ability of the triflate anion over halides ensures more complete and rapid methylation, which is especially advantageous for challenging or sterically hindered substrates.

Methylation Amine Alkylation Electrophilic Reagents

High-Value Application Scenarios for Methoxymethyl Trifluoromethanesulfonate Based on Differentiated Performance


Accelerated Synthesis of Methoxymethyl (MOM) Protected Intermediates

In multi-step syntheses of complex natural products or pharmaceuticals, the efficient installation of protecting groups is critical. MOM protection using methoxymethyl trifluoromethanesulfonate offers a significant kinetic advantage over MOM chloride. Its class-leading leaving group ability [1] translates to faster reaction times and the potential for higher yields, especially when protecting sterically hindered alcohols. This efficiency gain can reduce cycle times and improve overall process throughput in a development or manufacturing setting.

High-Efficiency Methylation of Challenging Nucleophiles

For the synthesis of quaternary ammonium salts or other methylated intermediates, MOM triflate serves as a powerful and reliable methylating agent. Its superior electrophilicity, derived from the triflate anion's stability [2], allows for the complete methylation of even weakly nucleophilic amines or substrates with significant steric bulk. This ensures high conversion rates and minimizes the need for large excesses of reagent, simplifying purification and reducing waste.

Activation for Palladium-Catalyzed Cross-Coupling Reactions

In the construction of complex molecular frameworks, the methoxymethyl triflate group can be strategically employed as a reactive handle. Alkyl triflates are known to participate efficiently in palladium-catalyzed cross-coupling reactions [3]. The use of MOM triflate, rather than a less reactive halide or sulfonate, can enable cross-coupling to proceed under milder conditions with broader functional group tolerance, providing access to synthetic pathways that might be inaccessible or low-yielding with alternative leaving groups.

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